molecular formula C16H12F4N2O2 B4119132 N-(3-acetylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea

N-(3-acetylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Cat. No. B4119132
M. Wt: 340.27 g/mol
InChI Key: VHJOOVSKZHTWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, also known as AFU, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AFU belongs to the class of urea derivatives and has been synthesized by several methods.

Mechanism of Action

The exact mechanism of action of N-(3-acetylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been reported to inhibit the activity of key enzymes involved in the inflammatory and diabetic pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit low toxicity and high selectivity towards cancer cells. This compound has also been reported to possess good oral bioavailability and pharmacokinetic properties. Moreover, this compound has been shown to possess good stability in various biological fluids.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea has several advantages for lab experiments such as its ease of synthesis, low toxicity, and high selectivity towards cancer cells. However, this compound has some limitations such as its limited solubility in water and its potential to form crystals during storage.

Future Directions

N-(3-acetylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea has great potential for further research in the field of medicinal chemistry. Some future directions for research include:
1. Optimization of the synthesis method to improve the yield and purity of this compound.
2. Investigation of the exact mechanism of action of this compound in various diseases.
3. Development of this compound derivatives with improved pharmacokinetic properties and selectivity towards target cells.
4. Evaluation of the synergistic effects of this compound with other anticancer and anti-inflammatory agents.
5. Investigation of the potential of this compound as a diagnostic tool for cancer.
In conclusion, this compound is a promising compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Further research is needed to fully understand the mechanism of action of this compound and to develop this compound derivatives with improved pharmacokinetic properties and selectivity towards target cells.

Scientific Research Applications

N-(3-acetylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Moreover, this compound has been reported to possess antidiabetic activity by reducing blood glucose levels in diabetic rats.

properties

IUPAC Name

1-(3-acetylphenyl)-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4N2O2/c1-9(23)10-3-2-4-12(7-10)21-15(24)22-14-8-11(16(18,19)20)5-6-13(14)17/h2-8H,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJOOVSKZHTWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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